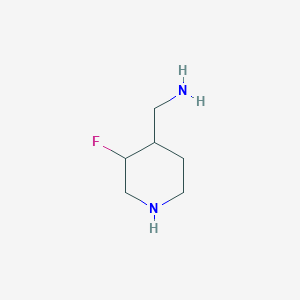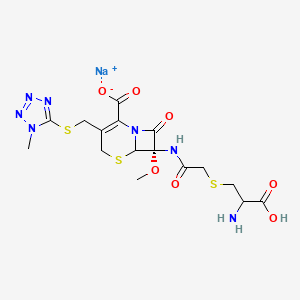
(6R-(6-alpha,7-alpha))-7-((((2-Amino-2-carboxyethyl)thio)acetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefminox (sodium) is a second-generation cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is widely used in clinical settings due to its high activity against a broad spectrum of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefminox (sodium) involves several steps:
Dispersing a compound with a specific structure in an organic solvent: and adding sodium methoxide.
Replacing the solvent: in ethyl acetate containing a compound with another specific structure by reduced-pressure concentration.
Mixing solutions: containing different compounds to carry out a condensation reaction, resulting in anhydrous cefminox (sodium).
Transforming anhydrous cefminox (sodium): into cefminox (sodium) heptahydrate crystal in the presence of water
Industrial Production Methods
The industrial production of cefminox (sodium) typically involves low-temperature reactions and purification using nonpolar macroporous resin chromatography columns. Ethanol-aqueous solution or anhydrous alcohol recrystallization is used to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cefminox (sodium) undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide and specific organic solvents. The conditions often involve reduced-pressure concentration and condensation reactions .
Major Products Formed
The major products formed from these reactions include anhydrous cefminox (sodium) and cefminox (sodium) heptahydrate crystal .
Scientific Research Applications
Cefminox (sodium) has a wide range of scientific research applications:
- Chemistry : Used in the study of drug impurities and degradation products through techniques like liquid chromatography-mass spectrometry .
- Biology : Investigated for its effects on various microorganisms, particularly Gram-negative and anaerobic bacteria .
- Medicine : Utilized as an antibiotic for treating infections caused by susceptible bacteria .
- Industry : Employed in the production of pharmaceutical formulations .
Mechanism of Action
Cefminox (sodium) exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, disrupting the formation of the cell wall and leading to bacterial cell death. Additionally, cefminox acts as a dual agonist of prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, inhibiting the protein kinase B/mammalian target of rapamycin signaling pathway and enhancing cyclic adenosine monophosphate production .
Comparison with Similar Compounds
Cefminox (sodium) is compared with other cephalosporin antibiotics such as:
- Cefotaxime
- Ceftizoxime
- Cefuroxime
Uniqueness
Cefminox (sodium) is unique due to its dual agonist activity on prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, which is not commonly observed in other cephalosporins .
Similar Compounds
Properties
Molecular Formula |
C16H20N7NaO7S3 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
sodium;(7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8?,14?,16-;/m0./s1 |
InChI Key |
SBIDXLKJYJVQOE-SODIFMKXSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B14799140.png)
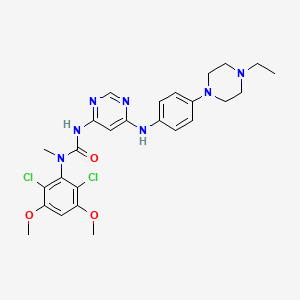
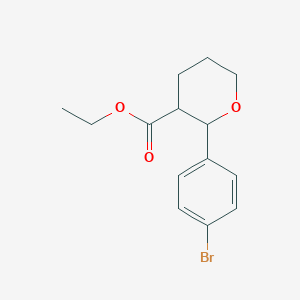
![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)
![2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate](/img/structure/B14799163.png)
![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)


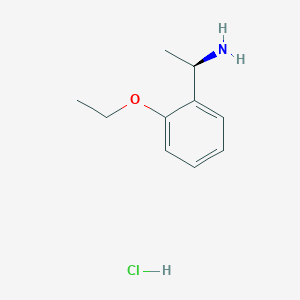
![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)
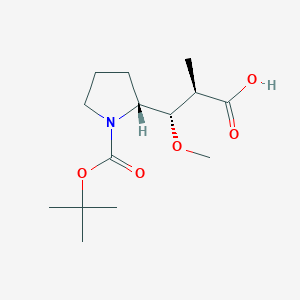
![Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)
![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)
